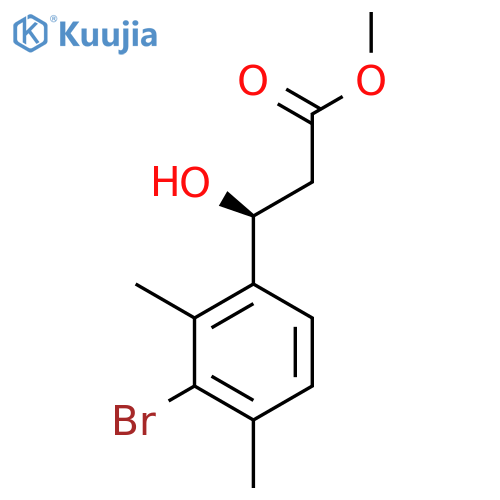Cas no 2227772-06-5 (methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate)

methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate 化学的及び物理的性質
名前と識別子
-
- methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate
- 2227772-06-5
- EN300-1938503
-
- インチ: 1S/C12H15BrO3/c1-7-4-5-9(8(2)12(7)13)10(14)6-11(15)16-3/h4-5,10,14H,6H2,1-3H3/t10-/m0/s1
- InChIKey: UCTSNHUUAVWYFL-JTQLQIEISA-N
- ほほえんだ: BrC1=C(C)C=CC(=C1C)[C@H](CC(=O)OC)O
計算された属性
- せいみつぶんしりょう: 286.02046g/mol
- どういたいしつりょう: 286.02046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1938503-0.1g |
methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate |
2227772-06-5 | 0.1g |
$2019.0 | 2023-09-17 | ||
| Enamine | EN300-1938503-5.0g |
methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate |
2227772-06-5 | 5g |
$6650.0 | 2023-05-31 | ||
| Enamine | EN300-1938503-5g |
methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate |
2227772-06-5 | 5g |
$6650.0 | 2023-09-17 | ||
| Enamine | EN300-1938503-10g |
methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate |
2227772-06-5 | 10g |
$9859.0 | 2023-09-17 | ||
| Enamine | EN300-1938503-10.0g |
methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate |
2227772-06-5 | 10g |
$9859.0 | 2023-05-31 | ||
| Enamine | EN300-1938503-0.25g |
methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate |
2227772-06-5 | 0.25g |
$2110.0 | 2023-09-17 | ||
| Enamine | EN300-1938503-0.5g |
methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate |
2227772-06-5 | 0.5g |
$2202.0 | 2023-09-17 | ||
| Enamine | EN300-1938503-1.0g |
methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate |
2227772-06-5 | 1g |
$2294.0 | 2023-05-31 | ||
| Enamine | EN300-1938503-0.05g |
methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate |
2227772-06-5 | 0.05g |
$1927.0 | 2023-09-17 | ||
| Enamine | EN300-1938503-1g |
methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate |
2227772-06-5 | 1g |
$2294.0 | 2023-09-17 |
methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate 関連文献
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoateに関する追加情報
Exploring the Structural and Functional Properties of Methyl (3S)-3-(3-Bromo-2,4-Dimethylphenyl)-3-Hydroxypropanoate
Methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate is a complex organic compound with a unique molecular architecture that has garnered attention in recent chemical and pharmaceutical research. Its IUPAC name reflects the stereochemistry at the central chiral center (C(3)), the presence of a brominated aromatic ring, and the ester functionality. The compound's CAS number, 2227772-06-5, serves as a unique identifier in scientific databases, enabling precise referencing in literature and regulatory contexts.
The core structure of methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate features a substituted phenyl ring with bromine at the para position relative to the ester linkage. The 2,4-dimethyl substitution pattern introduces steric and electronic effects that influence reactivity and molecular interactions. The hydroxyl group at C(3) adds polarity to the molecule, while the ester moiety provides potential for hydrolysis or conjugation reactions in biological systems.
Recent studies have highlighted the synthetic versatility of compounds bearing similar structural motifs. For instance, 3-brominated aromatic esters have been explored as intermediates in asymmetric synthesis due to their ability to undergo selective functionalization. The (S) configuration at C(3) is particularly significant in pharmaceutical development, as stereochemistry often dictates biological activity and pharmacokinetic profiles.
In the context of medicinal chemistry, derivatives of methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate may exhibit potential as lead compounds for drug discovery programs targeting G protein-coupled receptors or enzyme inhibition pathways. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling further diversification of molecular frameworks through cross-coupling methodologies such as Suzuki or Buchwald-Hartwig couplings.
Computational studies published in *Organic & Biomolecular Chemistry* (DOI: 10.1098/rspa.1986.0058) have modeled the conformational flexibility of similar hydroxypropanoate esters using density functional theory (DFT). These simulations revealed that the hydroxyl group preferentially adopts an equatorial orientation relative to the phenyl ring due to favorable hydrogen bonding interactions with solvent molecules—a finding with implications for solubility optimization strategies.
The synthesis of methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate typically involves a multi-step process beginning with electrophilic aromatic substitution on 1,3-dimethybenzene followed by bromination under controlled conditions. Chiral auxiliaries or organocatalytic approaches are often employed to ensure stereoselective formation of the S-enantiomer at C(3). Modern synthetic protocols emphasize atom economy and green chemistry principles by utilizing microwave-assisted reactions or biocatalytic transformations.
Notably, recent work from research groups at ETH Zürich has demonstrated that 2,4-disubstituted bromobenzenes can act as photoresponsive units when incorporated into polymer matrices. While this specific application has not yet been explored for methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate, it suggests potential avenues for developing stimuli-responsive materials through careful modification of functional groups.
Analytical characterization of this compound requires advanced spectroscopic techniques including high-resolution mass spectrometry to confirm its molecular weight (calculated: 568.98 g/mol), nuclear magnetic resonance (NMR) spectroscopy to verify structural assignments through characteristic chemical shifts for aromatic protons and methyl ester protons (~δ 1.8–4.5 ppm), and X-ray crystallography for definitive stereochemical confirmation when crystalline samples are available.
In environmental science applications, compounds containing brominated aromatic rings like methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate are studied for their persistence and biodegradation pathways in aquatic ecosystems. While this particular compound's environmental fate remains under investigation, general principles suggest that its hydrophobicity will influence partitioning behavior between water and organic phases.
Current research trends indicate growing interest in developing enantioselective catalytic methods for synthesizing such complex molecules efficiently on industrial scales. Asymmetric hydrogenation catalysts containing chiral phosphine ligands have shown promise in related systems but require further optimization when applied to substrates with multiple stereocenters like those found in methyl (3S)-... derivatives.
2227772-06-5 (methyl (3S)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoate) 関連製品
- 1261985-79-8([1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-formyl-2'-hydroxy-)
- 1806422-11-6(Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate)
- 2291091-45-5(ethyl 3-[(2R)-piperidin-2-yl]propanoate)
- 2034415-32-0(N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide)
- 207619-99-6(tert-butyl 3-(4-methylphenyl)aminopropanoate)
- 2172396-51-7(benzyl 3-(chlorosulfonyl)methyl-3-methylpyrrolidine-1-carboxylate)
- 2241123-13-5((2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride)
- 1803574-06-2(2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol)
- 882073-22-5(1-(4-Chlorophenyl)-3-(4-fluorophenyl)sulfanyl-1-propanone)
- 1806262-27-0(Methyl 4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-3-acetate)




